

# ACHN-975 Trifluoroacetate: A Technical Guide to its LpxC Inhibition Pathway

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | ACHN-975 TFA |           |
| Cat. No.:            | B3047518     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ACHN-975, a potent, first-in-class inhibitor of the bacterial enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). ACHN-975 demonstrated significant promise as a novel antibiotic against a range of Gram-negative bacteria, including multidrug-resistant strains, by targeting the essential lipid A biosynthetic pathway.[1][2][3] This document details the mechanism of action, quantitative efficacy, and relevant experimental protocols associated with ACHN-975, offering a comprehensive resource for researchers in the field of antibiotic drug discovery.

#### Core Mechanism: Inhibition of the LpxC Pathway

ACHN-975 functions by selectively inhibiting LpxC, a zinc-dependent metalloamidase that catalyzes the second and committed step in the biosynthesis of lipid A.[3][4] Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), a major component of the outer membrane of most Gram-negative bacteria, essential for their viability and structural integrity. By blocking LpxC, ACHN-975 halts the production of lipid A, leading to the disruption of the outer membrane and subsequent bacterial cell death. This novel mechanism of action means there is no cross-resistance with existing classes of antibiotics.

#### **Visualizing the LpxC Inhibition Pathway**

The following diagram illustrates the role of LpxC in the lipid A biosynthetic pathway and the inhibitory action of ACHN-975.





Click to download full resolution via product page

Caption: ACHN-975 blocks the essential Lipid A biosynthetic pathway.

## **Quantitative Efficacy of ACHN-975**

ACHN-975 demonstrated potent in vitro activity against a broad spectrum of Gram-negative pathogens, including clinically challenging isolates. Its efficacy is summarized in the tables below.

#### In Vitro Enzymatic Inhibition

ACHN-975 exhibits subnanomolar inhibitory activity against the LpxC enzyme.

| Target Enzyme | Organism                | IC50 (nM)                                             |
|---------------|-------------------------|-------------------------------------------------------|
| LpxC          | Enterobacteriaceae spp. | 0.02                                                  |
| LpxC          | Pseudomonas aeruginosa  | Not explicitly stated in nM, but described as potent. |

# In Vitro Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

The compound showed potent activity against both wild-type and multidrug-resistant (MDR) strains of Pseudomonas aeruginosa and various Enterobacteriaceae.



| Organism                  | Strain Type                 | MIC50 (μg/mL) | MIC90 (μg/mL) |
|---------------------------|-----------------------------|---------------|---------------|
| Pseudomonas<br>aeruginosa | All isolates tested         | 0.06          | 0.25          |
| Enterobacteriaceae        | All isolates tested         | 0.5           | 2             |
| Enterobacteriaceae        | Wild-Type                   | Not specified | Not specified |
| Enterobacteriaceae        | ESBL-producing              | Not specified | 2             |
| Enterobacteriaceae        | Plasmid-mediated<br>AmpC    | Not specified | 1             |
| Enterobacteriaceae        | Carbapenemase-<br>producing | Not specified | 2             |
| Acinetobacter baumannii   | Not specified               | Not specified | >64           |

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates were inhibited, respectively.

## In Vivo Efficacy in Murine Infection Models

ACHN-975 demonstrated bactericidal activity in animal models of infection.

| Animal Model            | Pathogen                    | Dosing (mg/kg)                  | Outcome                                                                                 |
|-------------------------|-----------------------------|---------------------------------|-----------------------------------------------------------------------------------------|
| Neutropenic mouse thigh | P. aeruginosa ATCC<br>27853 | 5, 10, 30 (single i.p.<br>dose) | Dose-dependent reduction in bacterial titers; >3-log10 kill at 4h with 10 and 30 mg/kg. |

## **Experimental Protocols**

This section outlines the methodologies for key experiments used to characterize the activity of ACHN-975.



### **LpxC Enzyme Inhibition Assay**

Objective: To determine the 50% inhibitory concentration (IC50) of ACHN-975 against purified LpxC enzyme.

#### Methodology:

- The LpxC enzyme from the target organism (e.g., P. aeruginosa) is purified.
- The enzymatic reaction is initiated by adding the substrate, UDP-3-O-[(R)-3-hydroxymyristoyl]-N-acetylglucosamine.
- The release of acetate from the substrate is monitored continuously using a coupled assay with citrate synthase and DTNB, measuring the change in absorbance at 412 nm.
- Assays are performed with a serial dilution of ACHN-975.
- IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

#### **Minimum Inhibitory Concentration (MIC) Determination**

Objective: To determine the minimum concentration of ACHN-975 that inhibits the visible growth of a bacterial isolate.

#### Methodology:

- The broth microdilution method is performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
- A serial two-fold dilution of ACHN-975 is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
- Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10<sup>5</sup> CFU/mL.
- Plates are incubated at 35-37°C for 16-20 hours.



 The MIC is recorded as the lowest concentration of ACHN-975 that completely inhibits visible bacterial growth.

### In Vitro Time-Kill Assay

Objective: To assess the bactericidal or bacteriostatic activity of ACHN-975 over time.

#### Methodology:

- Bacterial cultures are grown to the logarithmic phase and then diluted in fresh CAMHB.
- ACHN-975 is added at various multiples of the predetermined MIC (e.g., 1x, 4x, 8x MIC).
- Cultures are incubated at 37°C with shaking.
- At specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed, serially diluted in saline, and plated on agar plates.
- Colony forming units (CFU/mL) are determined after overnight incubation. A ≥3-log10 reduction in CFU/mL is considered bactericidal.

#### **Neutropenic Mouse Thigh Infection Model**

Objective: To evaluate the in vivo efficacy of ACHN-975 in a localized infection model.

#### Methodology:

- Female mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.
- Mice are infected via intramuscular injection into the thigh with a standardized inoculum of the test organism (e.g., P. aeruginosa).
- Two hours post-infection, ACHN-975 is administered via a single intraperitoneal injection at various doses.
- At predetermined time points (e.g., 2, 4, 8, 24 hours post-treatment), mice are euthanized, and the thigh muscles are homogenized.
- Bacterial burden (CFU/thigh) is quantified by plating serial dilutions of the homogenate.



## **Clinical Development and Future Outlook**

ACHN-975 was the first LpxC inhibitor to advance to Phase 1 clinical trials. However, its development was halted due to a dose-limiting toxicity of transient hypotension. Despite this setback, ACHN-975 served as a crucial proof-of-concept for LpxC as a viable antibacterial target. Research programs have continued to develop other LpxC inhibitors with improved safety profiles, building on the knowledge gained from the ACHN-975 program. The targeting of the LpxC pathway remains a promising strategy in the critical effort to develop new antibiotics against multidrug-resistant Gram-negative pathogens.

## **Logical Flow of ACHN-975's Drug Development Path**

The following diagram outlines the key stages and decision points in the development of ACHN-975.





Click to download full resolution via product page

**Caption:** The development path of ACHN-975 from discovery to discontinuation.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Potent LpxC Inhibitors with In Vitro Activity against Multidrug-Resistant Pseudomonas aeruginosa PMC [pmc.ncbi.nlm.nih.gov]
- 2. jmilabs.com [jmilabs.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [ACHN-975 Trifluoroacetate: A Technical Guide to its LpxC Inhibition Pathway]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3047518#achn-975-tfa-lpxc-inhibition-pathway]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com